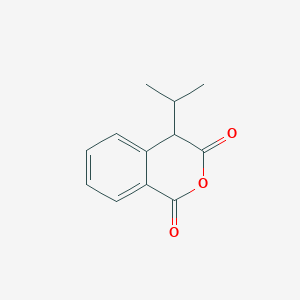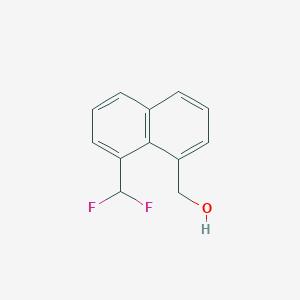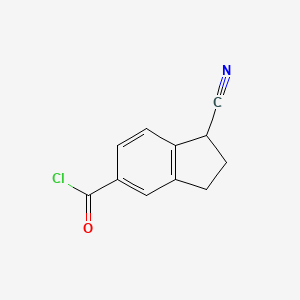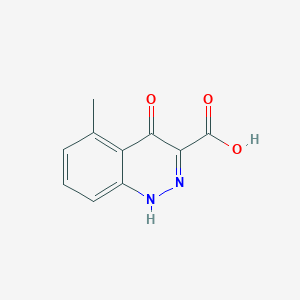
4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a chlorophenyl group attached to a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.
科学研究应用
4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine. The compound may act as a precursor to neurotoxic metabolites that can induce neurodegenerative changes, making it a valuable tool in studying neurological diseases.
相似化合物的比较
4-Phenyl-1,2,3,6-tetrahydropyridine: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
4-(2-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine:
Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
属性
CAS 编号 |
115900-05-5 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14ClN/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-6H,7-9H2,1H3 |
InChI 键 |
OKEVBVYKHCFXHJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
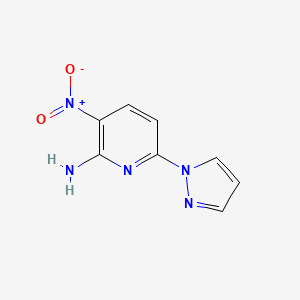



![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)

